7-Methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride is a chemical compound that belongs to the class of tetrahydroisoquinolines, which are bicyclic organic compounds featuring a nitrogen atom in their structure. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties. It has been studied for its effects on the central nervous system and its possible applications in treating various neurological disorders.
The compound can be synthesized through various chemical reactions involving isoquinoline derivatives. It is often derived from natural products or synthesized in the laboratory using established organic synthesis techniques. The hydrochloride salt form enhances its solubility and stability, making it more suitable for biological applications.
7-Methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride is classified as an alkaloid due to its nitrogen-containing structure. Alkaloids are known for their diverse pharmacological effects and are commonly found in plants. The compound's classification also places it within the broader category of psychoactive substances, given its potential effects on neurotransmitter systems.
Several synthetic routes have been developed to produce 7-Methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride. Common methods include:
The synthesis typically requires careful control of reaction conditions such as temperature, pH, and reaction time to optimize yield and purity. Purification methods such as recrystallization or chromatography are often employed to isolate the final product.
The molecular formula of 7-Methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride is C_11H_15ClN_2O. The compound features a bicyclic structure with a methoxy group (-OCH₃) attached at the seventh position of the isoquinoline ring.
7-Methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride can undergo various chemical reactions typical for tetrahydroisoquinolines:
These reactions often require specific reagents and conditions to ensure selectivity and yield. For instance, oxidation reactions may involve oxidizing agents like potassium permanganate or chromium trioxide.
The mechanism of action of 7-Methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride is not fully elucidated but is believed to involve modulation of neurotransmitter systems in the brain. It may act on dopaminergic and serotonergic pathways, influencing mood and cognition.
Studies have shown that compounds within this class can exhibit binding affinity for various receptors such as dopamine D2 receptors and serotonin receptors. This interaction may lead to altered neurotransmission and potential therapeutic effects.
7-Methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride has been investigated for several potential applications:
7-Methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride is a monomethoxylated tetrahydroisoquinoline (THIQ) alkaloid derivative with the molecular formula C₁₀H₁₄ClNO and a molecular weight of 199.68 g/mol [3] [4]. The compound features a partially saturated isoquinoline core comprising a benzene ring fused to a piperidine ring, with a methoxy (-OCH₃) substituent at the C7 position and a hydrochloride salt forming a crystalline white solid [3] [4]. Key identifiers include CAS numbers 43207-78-9 and 1745-05-7, and the MDL number MFCD01444681 [3].
Table 1: Structural and Physicochemical Properties
Property | Value/Description |
---|---|
Molecular Formula | C₁₀H₁₄ClNO |
Molecular Weight | 199.68 g/mol |
CAS Registry Numbers | 43207-78-9, 1745-05-7 |
IUPAC Name | 7-Methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride |
Storage Conditions | 0–8°C (stable as solid) |
Key Spectral Signatures | ¹H NMR: Methoxy protons (δ 3.70–3.85 ppm), Aromatic protons (δ 6.70–7.20 ppm) [1] |
The methoxy group at C7 significantly influences electronic distribution and steric accessibility, while the protonated tertiary nitrogen enhances water solubility—critical for bioavailability in pharmacological contexts [1] [3]. Spectroscopic characterization reveals predictable patterns: ¹³C NMR shows characteristic peaks near δ 170–175 ppm for carboxylic acid derivatives, though unsubstituted THIQs exhibit resonances consistent with aliphatic carbons adjacent to nitrogen [1].
The tetrahydroisoquinoline scaffold has been pivotal in alkaloid research since the 19th century, with natural products like emetine (from Cephaelis ipecacuanha) demonstrating early therapeutic potential [5] [6]. THIQ alkaloids form through dopamine–secologanin condensation in plants—a biosynthetic pathway elucidated in the mid-20th century [6]. 7-Methoxy-THIQ derivatives emerged as simplified synthetic analogs to probe the pharmacophore of complex alkaloids like saframycins (antitumor antibiotics) and apomorphine (anti-Parkinsonian agent) [5] [8].
The compound’s synthetic accessibility via Pictet–Spengler condensation (phenylethylamine + aldehyde under acid catalysis) accelerated its use in structure-activity relationship (SAR) studies [5] [8]. This reaction, first reported in 1911, enabled efficient construction of the THIQ core and facilitated the exploration of methoxy substitutions at various positions [8]. The C7-methoxy variant became a reference compound for investigating neuroactive alkaloids due to its balanced lipophilicity and electronic effects [3] [6].
This scaffold is a privileged structure in CNS drug discovery, primarily due to its:
Table 2: Key Research Applications of 7-Methoxy-THIQ Hydrochloride
Application Domain | Role/Impact |
---|---|
Neuropharmacology | Scaffold for dopaminergic agents; modulates neuronal oxidative stress [3] |
Immunomodulation | Core structure in IFN-γ-inducing alkaloids (e.g., MHTP) for asthma/allergy [2] |
Synthetic Chemistry | Intermediate in Pictet–Spengler reactions for N-substituted THIQs [5] [8] |
Natural Product Synthesis | Precursor for emetine-like alkaloids and benzoquinolizidine systems [6] |
The methoxy group’s position (C7 vs. C6/C8) critically influences bioactivity. For instance, 7-methoxy-THIQ derivatives show enhanced blood-brain barrier permeability (predicted logBB ≈ −0.5) compared to polar C6-hydroxy analogs, enabling CNS targeting [1] [3]. Additionally, the hydrochloride salt improves crystallinity and handling in industrial drug formulation [4].
Table 3: Synthetic Intermediates Derived from 7-Methoxy-THIQ Hydrochloride
Intermediate | Target Compound | Key Transformation |
---|---|---|
7-Methoxy-3,4-dihydroisoquinolin-1-one | Antitumor saframycin analogs | Bischler–Nepieralski cyclization [5] |
N-Acyl-7-methoxy-THIQ | Muscle relaxants (e.g., atracurium) | N-alkylation/carbamation [5] |
1-Substituted-7-methoxy-THIQs | IFN-γ inducers (e.g., MHTP) | Reductive amination [2] |
Future directions include leveraging this scaffold for targeted protein degraders (PROTACs) and multifunctional ligands addressing neurodegenerative disease complexity [3] [8].
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4